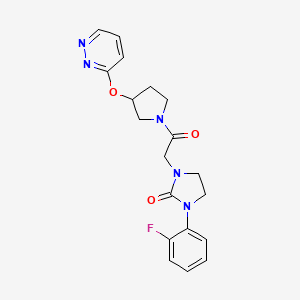

1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one

説明

特性

IUPAC Name |

1-(2-fluorophenyl)-3-[2-oxo-2-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O3/c20-15-4-1-2-5-16(15)25-11-10-24(19(25)27)13-18(26)23-9-7-14(12-23)28-17-6-3-8-21-22-17/h1-6,8,14H,7,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXFNGNUVWFKRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

-

Formation of the Imidazolidinone Core:

- Starting with a suitable diamine and a carbonyl compound, the imidazolidinone ring is formed through a cyclization reaction under acidic or basic conditions.

化学反応の分析

Imidazolidin-2-One Core Formation

The imidazolidin-2-one ring is typically synthesized via cyclization of urea derivatives. For example:

-

Precursor : N-(2,2-dialkoxyethyl)ureas undergo acid-catalyzed cyclization (e.g., trifluoroacetic acid) to form imidazolidinones through oxonium cation intermediates .

-

Mechanism : Intramolecular nucleophilic attack followed by elimination of methanol (Scheme 1) .

| Reaction Step | Conditions | Yield | Source |

|---|---|---|---|

| Urea cyclization | TFA, toluene, reflux | 81–93% | |

| Regioselective functionalization | Reduced TFA concentration | 10:1 |

Pyrrolidine-Pyridazine Ether Linkage

The pyridazin-3-yloxy-pyrrolidine subunit is synthesized via nucleophilic aromatic substitution (SNAr):

-

Substrate : 3-Chloropyridazine reacts with pyrrolidin-3-ol under basic conditions (e.g., K2CO3) .

-

Etherification : Mitsunobu conditions (DIAD, PPh3) improve yields for sterically hindered alcohols .

Imidazolidin-2-One

-

Hydrolysis : Resistant to basic hydrolysis but undergoes acid-catalyzed ring-opening at >100°C to form urea derivatives .

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the less hindered nitrogen .

Fluorophenyl Ring

-

Electrophilic Substitution : Inert under mild conditions but undergoes nitration/sulfonation with concentrated HNO3/H2SO4 at elevated temperatures .

-

Cross-Coupling : Participates in Suzuki-Miyaura reactions with boronic acids under Pd(OAc)2/XPhos catalysis .

Pyridazine Ether

-

Oxidation : Pyridazine remains stable to H2O2/Fe(III) but undergoes photodegradation under UV light .

-

Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Pt(II)) in catalytic systems .

Palladium-Mediated Couplings

Pd(II) catalysts enable tandem cyclization/cycloaddition reactions:

-

Example : δ-Alkenyl oximes form nitrones for dipolar cycloadditions (81% yield, 10:1 exo:endo selectivity) .

-

Substrate Scope : Tolerates electron-withdrawing groups (e.g., -CF3) on the pyridazine ring .

Acid/Base-Mediated Rearrangements

-

Iminium Intermediates : Trifluoroacetic acid promotes isomerization of imidazolinium cations, favoring 4-substituted products (ΔG‡ = 5 kcal/mol) .

-

Deprotonation-Reprotonation : Governs regioselectivity in aryl substitutions (Curtin-Hammett principle) .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 250°C via retro-Diels-Alder fragmentation of the pyrrolidine ring .

-

Photodegradation : UV exposure cleaves the pyridazine ether bond, forming 3-hydroxypyridazine and pyrrolidinone .

Comparative Reaction Data

Unsuccessful Pathways

科学的研究の応用

Indoleamine 2,3-Dioxygenase Inhibition

One of the primary applications of this compound is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan. IDO plays a significant role in immune regulation and tumor immune evasion. The compound has been shown to:

- Modulate IDO activity effectively, which can enhance anti-cancer treatments by overcoming tumor-induced immunosuppression .

- Treat conditions associated with IDO-mediated immunosuppression, such as certain cancers and infectious diseases like HIV .

Anti-Cancer Activity

Research indicates that compounds similar to 1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one exhibit significant anti-cancer properties. In vitro studies have demonstrated:

- Cytotoxic effects against various cancer cell lines.

- The ability to enhance the effectiveness of existing anti-cancer therapies when used in combination .

Case Study 1: IDO Inhibition in Cancer Therapy

A study highlighted the efficacy of using this compound to inhibit IDO activity in a mouse model of melanoma. The results showed a marked reduction in tumor growth when the compound was administered alongside an anti-cancer agent, suggesting a synergistic effect that could improve patient outcomes .

Case Study 2: Immunosuppression Treatment

Another investigation focused on the treatment of HIV-infected individuals, where the compound was administered to assess its impact on IDO levels and subsequent immune response. The findings indicated that patients receiving the compound exhibited improved immune function and reduced viral load compared to those who did not receive it .

Summary Table of Applications

| Application Area | Description |

|---|---|

| IDO Inhibition | Modulates immune response; treats cancers and infectious diseases by inhibiting IDO activity. |

| Anti-Cancer Activity | Demonstrates cytotoxic effects against cancer cells; enhances efficacy of anti-cancer treatments. |

作用機序

The mechanism of action of 1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

類似化合物との比較

Substituent Variations on the Aromatic Ring

- Target Compound vs. 2-(1-(3-Oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (): The target’s 2-fluorophenyl group contrasts with the unsubstituted phenyl in . Fluorine’s electron-withdrawing nature improves binding affinity and pharmacokinetic properties compared to non-fluorinated analogues .

Heterocyclic Modifications

- Pyridazine vs. Pyridine Substituents :

The target’s pyridazin-3-yloxy group differs from the pyridin-4-yloxy in . Pyridazine’s dual nitrogen atoms may enhance hydrogen bonding compared to pyridine, influencing receptor selectivity . - Benzo[d]imidazole vs. Imidazolidinone Cores: Compounds like those in use a benzo[d]imidazole core, which introduces aromaticity and planar rigidity, contrasting with the saturated imidazolidinone in the target. This structural difference impacts conformational flexibility and target engagement .

Linker and Functional Group Variations

- Carbonyl Linker vs. Urea Derivatives: describes a urea-linked pyrrolidine derivative (1-(isoquinolin-6-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea). Urea groups increase hydrogen-bonding capacity but may reduce metabolic stability compared to the target’s imidazolidinone .

- Pyrrolidine Substitutions :

The target’s 3-(pyridazin-3-yloxy)pyrrolidin-1-yl group differs from the 3-phenylpropyl-pyrrolidine in . The latter’s longer alkyl chain may reduce steric hindrance but increase hydrophobicity .

Data Tables

Table 1: Structural Comparison of Key Analogues

生物活性

1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one, with the molecular formula C19H20FN5O3 and CAS number 2034580-32-8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and research findings related to its pharmacological properties.

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Imidazolidinone Core : This is achieved through cyclization reactions involving appropriate diketones or aldehydes.

- Introduction of Functional Groups : The incorporation of the fluorophenyl and pyridazinyl moieties is accomplished via nucleophilic substitution reactions.

The final product's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C19H20FN5O3 |

| Molecular Weight | 385.399 g/mol |

| CAS Number | 2034580-32-8 |

Anticonvulsant Activity

Research indicates that compounds similar to 1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one exhibit significant anticonvulsant properties. For instance, studies have shown that derivatives of imidazolidinones can effectively reduce seizure activity in various animal models, including pentylenetetrazole-induced seizures .

In a comparative study, several new derivatives were synthesized and screened for their anticonvulsant activity. Notably, compounds that share structural features with the target compound demonstrated promising results against both generalized and focal seizures, indicating potential therapeutic applications in epilepsy management .

The biological mechanisms underlying the anticonvulsant effects may involve modulation of neurotransmitter systems, particularly enhancing GABAergic activity or inhibiting excitatory glutamate transmission. Additionally, some studies suggest that these compounds may interact with sodium channels, thereby stabilizing neuronal membranes and preventing hyperexcitability .

Case Studies

- Study on Anticonvulsant Efficacy : In a controlled study involving various imidazolidinone derivatives, one compound similar to the target was shown to significantly increase survival times in seizure models compared to controls. The compound exhibited an ED50 value comparable to established anticonvulsants like phenytoin .

- Neuroprotective Effects : Another study explored the neuroprotective properties of related compounds in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce neuronal cell death and improve functional outcomes post-injury .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis involves multi-step protocols, including condensation reactions and functional group protection/deprotection. Key steps include:

- Coupling Reactions: Use of pyrrolidin-1-yl ethyl intermediates (e.g., 2-oxo-pyrrolidin-1-yl derivatives) with fluorophenyl groups via nucleophilic substitution or amidation .

- Optimization: Adjust solvents (e.g., DMF or THF for solubility), catalysts (e.g., palladium for cross-coupling), and temperature (60–100°C for imidazolidinone ring closure). Reaction monitoring via TLC or HPLC ensures intermediate purity .

- Yield Improvement: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization to isolate high-purity products .

Basic: Which spectroscopic and analytical techniques are critical for validating the structural integrity of this compound?

Methodological Answer:

- FT-IR: Confirms carbonyl (C=O, ~1674 cm⁻¹) and aromatic C-H stretches (~3025–3053 cm⁻¹) .

- NMR Spectroscopy: ¹H/¹³C NMR identifies fluorophenyl protons (δ 7.2–7.8 ppm), pyrrolidine/pyridazine ring protons (δ 3.0–4.5 ppm), and imidazolidinone carbonyls (δ ~165–170 ppm) .

- HRMS: Validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z) with <2 ppm error .

- X-ray Crystallography: Resolves stereochemistry and bond angles using SHELXL for refinement (R factor <0.05) .

Advanced: How can researchers resolve contradictions between spectroscopic data and computational models during structural elucidation?

Methodological Answer:

- Cross-Validation: Compare experimental NMR/IR data with Density Functional Theory (DFT)-predicted spectra. Discrepancies may indicate conformational flexibility or crystal packing effects .

- Crystallographic Refinement: Use SHELX programs to resolve ambiguities in bond lengths/angles. For example, SHELXL’s twin refinement can address overlapping peaks in X-ray data .

- Dynamic NMR: Probe temperature-dependent shifts to identify hindered rotations or tautomerism in imidazolidinone rings .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) in biological assays?

Methodological Answer:

- Derivatization: Synthesize analogs with modified pyridazine or fluorophenyl groups to assess impact on bioactivity (e.g., antimicrobial or antioxidant activity) .

- In Vitro Assays: Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial evaluation and DPPH radical scavenging for antioxidant activity. Correlate substituent electronegativity (e.g., fluorine) with enhanced activity .

- Molecular Docking: Map interactions between the compound’s fluorophenyl group and target enzymes (e.g., bacterial dihydrofolate reductase) to rationalize SAR .

Basic: What in vitro models are suitable for evaluating the compound’s antimicrobial and antioxidant potential?

Methodological Answer:

- Antimicrobial Testing:

- Antioxidant Assays:

Advanced: How can researchers address low yields in the final step of synthesis due to steric hindrance?

Methodological Answer:

- Steric Mitigation: Introduce bulky protecting groups (e.g., tert-butoxycarbonyl) during pyrrolidine-ethyl coupling to prevent side reactions .

- Microwave Synthesis: Reduce reaction time (e.g., 30 min vs. 12 hrs) and improve yield via controlled dielectric heating .

- Catalytic Optimization: Use Pd(OAc)₂/Xantphos systems for Suzuki-Miyaura coupling of fluorophenyl groups with imidazolidinone precursors .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical evaluation .

Advanced: How can crystallographic twinning or disorder be resolved in X-ray structures of this compound?

Methodological Answer:

- Twin Refinement: Use SHELXL’s TWIN/BASF commands to model overlapping domains. Adjust HKLF 5 format for twinned data .

- Disorder Modeling: Split occupancy for flexible groups (e.g., pyridazine rings) and refine anisotropic displacement parameters .

- Validation Tools: Check R₁/Rw and CCDC deposition (e.g., PLATON’s ADDSYM) to ensure no missed symmetry .

Basic: What chromatographic methods are optimal for purifying this compound?

Methodological Answer:

- Normal-Phase HPLC: Use silica columns with gradients of hexane/ethyl acetate (non-polar) to CH₂Cl₂/MeOH (polar) .

- Reverse-Phase HPLC: C18 columns with acetonitrile/water (0.1% TFA) for final polishing. Monitor at 254 nm .

- Preparative TLC: For small-scale isolation, use 0.5 mm silica plates and visualize under UV .

Advanced: How can researchers reconcile discrepancies between theoretical and observed HRMS data?

Methodological Answer:

- Isotope Pattern Analysis: Compare experimental isotopic distribution (e.g., ⁷⁹Br/⁸¹Br splits) with theoretical simulations (e.g., Bruker Compass DataAnalysis) .

- Adduct Identification: Check for [M+Na]+ or [M+NH₄]+ ions in ESI-MS. Adjust ionization mode (positive/negative) to suppress adducts .

- High-Resolution Calibration: Recalibrate using lock mass compounds (e.g., C₃H₇NO₂S) to ensure sub-ppm accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。